molecular formula C10H16O4 B14413896 Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate CAS No. 81717-70-6

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate

Katalognummer: B14413896
CAS-Nummer: 81717-70-6
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: YLDXDNPWOGZJQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate typically involves the reaction of prop-2-enyl alcohol with 2-(prop-2-enoxymethoxy)propanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of green chemistry principles, such as aqueous micellar media, can enhance the eco-friendliness of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can yield alcohols from the ester.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prop-2-ynyl 2-(prop-2-ynoxymethoxy)propanoate: Similar structure but with triple bonds instead of double bonds.

    Prop-2-enyl 2-(prop-2-ynyloxy)propanoate: Contains a triple bond in the side chain.

Uniqueness

Prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

81717-70-6

Molekularformel

C10H16O4

Molekulargewicht

200.23 g/mol

IUPAC-Name

prop-2-enyl 2-(prop-2-enoxymethoxy)propanoate

InChI

InChI=1S/C10H16O4/c1-4-6-12-8-14-9(3)10(11)13-7-5-2/h4-5,9H,1-2,6-8H2,3H3

InChI-Schlüssel

YLDXDNPWOGZJQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OCC=C)OCOCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.